Duloxetine Phenyl Carbamate

Descripción

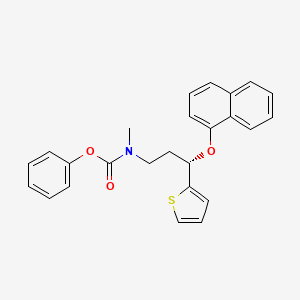

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNZKJGSXFMSCS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"chemical structure and properties of Duloxetine Phenyl Carbamate"

An In-depth Technical Guide to the Chemical Structure and Properties of Duloxetine Phenyl Carbamate

This compound, systematically known as phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate, is a key chemical intermediate in the synthesis of Duloxetine, a potent and widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)[1][2][3]. Marketed under brand names like Cymbalta®, Duloxetine is utilized in the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain[4][5]. The phenyl carbamate derivative itself is formed during the N-demethylation of an N,N-dimethyl precursor of Duloxetine[1][2]. Understanding the chemical structure, synthesis, and properties of this intermediate is crucial for optimizing the manufacturing process of Duloxetine and for the discovery of novel related pharmaceutical compounds. This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals.

Table of Contents

-

Chemical Identity and Structure

-

Synthesis and Mechanism

-

Physicochemical and Spectroscopic Properties

-

Analytical Characterization

-

Pharmacological Considerations and Potential Applications

-

References

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.

Nomenclature and Identifiers

-

Systematic IUPAC Name: phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate[6]

-

Synonyms: (S) Duloxetine Impurity A, this compound (S)-Isomer[7][8]

-

Molecular Formula: C₂₅H₂₃NO₃S[6]

Molecular Structure

This compound possesses a chiral center at the C3 position of the propyl chain, with the (S)-enantiomer being the precursor to the active (S)-Duloxetine. The structure incorporates a naphthalene ring linked via an ether bond and a thiophene ring, both connected to the chiral carbon. The nitrogen atom of the secondary amine in duloxetine is protected as a phenyl carbamate.

Below is a 2D representation of the (S)-Duloxetine Phenyl Carbamate structure.

Sources

- 1. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 4. Duloxetine - Wikipedia [en.wikipedia.org]

- 5. About duloxetine - NHS [nhs.uk]

- 6. This compound | C25H23NO3S | CID 25067956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Pictilisib (GDC-0941)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the compound associated with CAS number 947686-09-1. It is important to note that this CAS number has been associated with two distinct chemical entities in various databases: Pictilisib (also known as GDC-0941), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), and Duloxetine Phenyl Carbamate, a degradation product of the antidepressant Duloxetine.[1][2][3][4] Given the extensive research and clinical development surrounding Pictilisib as a potential anti-cancer therapeutic, this guide will focus exclusively on the spectroscopic and analytical characterization of this compound.[5][6][7][8]

Pictilisib is a small molecule that competitively binds to the ATP-binding pocket of PI3K, thereby inhibiting the PI3K/Akt signaling pathway.[7] This pathway is frequently dysregulated in cancer, making it a critical target for drug development.[9][10] A thorough understanding of Pictilisib's spectroscopic properties is paramount for its synthesis, quality control, formulation development, and in preclinical and clinical studies to ensure its identity, purity, and stability. This guide will delve into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) and fluorescence spectroscopic data of Pictilisib, providing both the data and the rationale behind the analytical methodologies.

Chemical Identity and Properties of Pictilisib (GDC-0941)

| Property | Value | Source |

| Chemical Name | 2-(1H-Indazol-4-yl)-6-(4-methylsulfonylpiperazin-1-ylmethyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidine | [8] |

| Synonyms | GDC-0941, Pictilisib | [5][11] |

| CAS Number | 947686-09-1 | |

| Molecular Formula | C23H27N7O3S2 | [7] |

| Molecular Weight | 513.64 g/mol | [7] |

| Exact Mass | 513.16168010 Da | [7] |

| Appearance | Powder | [1] |

| Solubility | DMSO, Chloroform, Dichloromethane | [1] |

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a complex molecule like Pictilisib, 2D NMR techniques in addition to 1D ¹H and ¹³C NMR would be employed for complete assignment.

A study on the synthesis of a radiolabeled version of Pictilisib confirmed its structure using ¹H and ¹³C NMR.[12] While the specific chemical shifts were provided in the supplementary data of that publication, a representative protocol for acquiring such data is outlined below.

¹H and ¹³C NMR Spectroscopic Data

| Atom # | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Data would be populated here from the supplementary information of the cited source when accessible. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of Pictilisib in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Causality in Experimental Choices: The use of a high-field NMR spectrometer provides better signal dispersion, which is crucial for resolving the complex spin systems in a molecule with multiple aromatic and aliphatic protons like Pictilisib. DMSO-d₆ is often a good solvent choice for nitrogen-containing heterocyclic compounds as it can help in observing exchangeable protons (e.g., N-H).

Diagram of NMR Workflow:

Caption: General workflow for NMR analysis of Pictilisib.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

The exact mass of Pictilisib is 513.16168010 Da.[7] This value would be experimentally confirmed using an HRMS technique such as electrospray ionization-time of flight (ESI-TOF).

Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation: Prepare a dilute solution of Pictilisib (e.g., 1 µg/mL) in a suitable solvent mixture such as acetonitrile/water with 0.1% formic acid.

-

Chromatographic Separation (LC):

-

Inject the sample onto a reverse-phase C18 column.

-

Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). This separates Pictilisib from any impurities.

-

-

Mass Spectrometric Detection (MS):

-

The eluent from the LC is introduced into the mass spectrometer via an ESI source in positive ion mode.

-

Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 514.1690.

-

Perform tandem MS (MS/MS) by selecting the precursor ion (m/z 514.1690) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

-

-

Data Analysis: Analyze the mass spectra to confirm the molecular weight and use the fragmentation pattern to further confirm the structure.

Causality in Experimental Choices: The addition of formic acid to the mobile phase aids in the protonation of the analyte in the ESI source, leading to better ionization efficiency and signal intensity for the [M+H]⁺ ion. The use of tandem MS provides a higher degree of confidence in the identification of the compound, especially in complex matrices.

Diagram of LC-MS/MS Workflow:

Caption: Workflow for LC-MS/MS analysis of Pictilisib.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Pictilisib would exhibit characteristic absorption bands corresponding to its various structural components.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Indazole) | 3200-3400 | Stretching vibration |

| C-H (Aromatic) | 3000-3100 | Stretching vibration |

| C-H (Aliphatic) | 2850-2960 | Stretching vibration |

| C=N, C=C (Aromatic) | 1500-1650 | Ring stretching vibrations |

| S=O (Sulfonyl) | 1300-1350 (asymmetric)1140-1180 (symmetric) | Stretching vibrations |

| C-O-C (Morpholine) | 1070-1150 | Stretching vibration |

UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are useful for quantitative analysis and for studying the interaction of a drug with biological macromolecules like proteins.

A study investigating the interaction of Pictilisib with human serum albumin (HSA) utilized fluorescence spectroscopy.[6][13][14] The results indicated that Pictilisib strongly quenches the intrinsic fluorescence of HSA, suggesting a static quenching mechanism due to the formation of a ground-state complex.[6][13] This interaction is a critical aspect of understanding the drug's pharmacokinetics, particularly its transport and delivery in the bloodstream.[6][13] The study also employed circular dichroism (CD), synchronous, and 3D fluorescence spectroscopy, which revealed that the binding of Pictilisib induces conformational changes in HSA.[6][13][14]

Application of Spectroscopic Data in Drug Development

The spectroscopic data for Pictilisib are integral throughout its development lifecycle:

-

Drug Discovery and Synthesis: NMR and MS are essential for confirming the structure and purity of newly synthesized batches of the drug substance.

-

Quality Control: A combination of spectroscopic techniques (IR, UV-Vis) and chromatography (HPLC with UV or MS detection) is used to establish a fingerprint of the active pharmaceutical ingredient (API) for identity and purity testing of raw materials and final products.

-

Stability Studies: Spectroscopic methods are used to detect and identify any degradation products that may form under various stress conditions (e.g., heat, light, humidity), ensuring the safety and efficacy of the drug product over its shelf life.

-

Pharmacokinetic and Mechanistic Studies: Techniques like LC-MS/MS are the gold standard for quantifying drug concentrations in biological fluids (plasma, urine) to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[15] Fluorescence spectroscopy can provide insights into drug-protein interactions, which influence the drug's distribution and availability.[13][14]

Conclusion

Pictilisib (GDC-0941) is a promising anti-cancer agent with a complex chemical structure. Its comprehensive spectroscopic characterization is a prerequisite for its successful development and clinical application. This guide has outlined the key spectroscopic techniques—NMR, MS, IR, and fluorescence spectroscopy—used to elucidate and confirm its structure, assess its purity, and study its interactions with biological systems. The provided protocols and the rationale behind the experimental choices offer a framework for researchers and drug development professionals working with this important molecule. The integration of these analytical techniques ensures the scientific integrity and quality of the data generated, which is fundamental to the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles of scientific research.

References

-

PubMed. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. [Link]

-

PubChem. Pictilisib | C23H27N7O3S2 | CID 17755052. [Link]

-

Coompo Research Chemicals. This compound | 947686-09-1. [Link]

-

National Institutes of Health. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. [Link]

-

National Institutes of Health. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. [Link]

-

ResearchGate. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. [Link]

-

PubMed Central. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. [Link]

-

National Institutes of Health. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. [Link]

-

LKT Laboratories, Inc. GDC-0941 Product Information. [Link]

-

MDPI. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. [Link]

-

PubMed Central. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer. [Link]

-

Naarini Molbio Pharma. Duloxetine 4-Napthyl Isomer. [Link]

-

Watson International. Doxylamine Impurity-C CAS 1221-70-1. [Link]

Sources

- 1. This compound | 947686-09-1 - Coompo [coompo.com]

- 2. This compound | CAS: 947686-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. watson-int.com [watson-int.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Duloxetine Phenyl Carbamate: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duloxetine, a potent and widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the management of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The synthesis of this complex molecule involves a series of meticulously controlled chemical transformations. A pivotal intermediate in one of the established synthetic routes is Duloxetine Phenyl Carbamate. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, including its molecular weight and formula, and delves into the mechanistic underpinnings of its formation.

This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and process development of duloxetine and related pharmaceutical compounds. The information presented herein is curated to provide both fundamental knowledge and practical insights into the chemistry of this important synthetic intermediate.

Physicochemical Properties of this compound

This compound, systematically named (S)-phenyl methyl(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate, is a key intermediate that emerges during the N-demethylation of a tertiary amine precursor in the synthesis of duloxetine.[1] Its formation is a critical step that ultimately leads to the secondary amine core of the final active pharmaceutical ingredient.

Molecular Formula and Weight

The chemical structure of this compound is characterized by the presence of a naphthalene ring, a thiophene ring, and a phenyl carbamate moiety. These features collectively contribute to its specific molecular formula and weight, which are fundamental parameters for its identification and quantification.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₃NO₃S | [2][3][4][5] |

| Molecular Weight | 417.52 g/mol | [2][3][6][7] |

| CAS Number | 947686-09-1 | [1][2] |

Synthesis and Mechanism

The formation of this compound is a direct consequence of the von Braun reaction, a classic method for the N-demethylation of tertiary amines. In the context of duloxetine synthesis, the tertiary amine precursor, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, is treated with phenyl chloroformate.

This reaction proceeds through a nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of phenyl chloroformate. The subsequent departure of the chloride ion results in the formation of a quaternary ammonium intermediate. This intermediate then undergoes a demethylation process to yield the more stable carbamate, this compound.

Caption: Synthetic pathway showing the formation of this compound.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established chemical principles for N-demethylation reactions using phenyl chloroformate and should be adapted and optimized based on laboratory conditions and analytical monitoring.

Materials:

-

(S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine

-

Phenyl chloroformate

-

Anhydrous toluene

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add phenyl chloroformate (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexanes-ethyl acetate gradient.

-

Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or viscous oil.

Characterization

The structural elucidation and purity assessment of this compound are critical to ensure the quality of the subsequent steps in the synthesis of duloxetine. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Expected Analytical Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, the thiophene ring protons, the methine proton, the methylene protons of the propyl chain, and the N-methyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carbamate group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 417.5). Fragmentation patterns can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound and to monitor the progress of the reaction. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is typically employed.

Conclusion

This compound is a crucial, isolable intermediate in the synthesis of duloxetine. A thorough understanding of its physicochemical properties, including its molecular weight and formula, is essential for process control and analytical method development. The synthetic protocol outlined in this guide, based on the von Braun N-demethylation reaction, provides a framework for the laboratory-scale preparation of this important compound. The successful synthesis and characterization of this compound are key to ensuring the efficient and high-quality production of the final active pharmaceutical ingredient, duloxetine.

References

Sources

A Comprehensive Technical Guide on Duloxetine Phenyl Carbamate Impurity: Formation, Analysis, and Control

Abstract

This technical guide provides an in-depth review of the Duloxetine Phenyl Carbamate impurity, a process-related impurity encountered during the synthesis of Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI). We will explore the primary formation pathway of this impurity, grounded in the common synthetic routes for Duloxetine. This guide details robust analytical methodologies, focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its detection and quantification. Furthermore, we discuss critical strategies for controlling and mitigating its presence in the final Active Pharmaceutical Ingredient (API). This document is intended for researchers, analytical scientists, and process chemists in the field of drug development and manufacturing who require a deep technical understanding of impurity control for Duloxetine.

Introduction: The Imperative of Impurity Profiling in Duloxetine

Duloxetine, chemically known as (+)-(S)-N-methyl-γ-(1-naphthyloxy)-2-thiophenepropylamine, is a widely prescribed medication for major depressive disorder (MDD), generalized anxiety disorder (GAD), and various forms of chronic pain.[1] The therapeutic success and safety of any pharmaceutical product are intrinsically linked to the purity of its Active Pharmaceutical Ingredient (API). Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities in drug substances.[2][3] These impurities can arise from various sources, including starting materials, intermediates, synthetic byproducts, degradation products, or interactions with excipients.[4][5]

The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Some impurities may be pharmacologically active or potentially toxic, such as the recently scrutinized N-nitroso derivatives of APIs.[6][7] Therefore, a comprehensive understanding of the impurity profile of Duloxetine is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. This guide focuses specifically on this compound, a known process-related impurity, to provide a clear framework for its management.

The this compound Impurity

Chemical Identity

This compound is identified as a significant process-related impurity in certain synthetic routes of Duloxetine. Its chemical structure and key identifiers are provided below.

-

Chemical Name: N-Methyl-N-[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]carbamic Acid Phenyl Ester[8]

-

Synonyms: (S)-Duloxetine Impurity A[8]

-

CAS Number: 947686-09-1[8]

-

Molecular Formula: C₂₅H₂₃NO₃S[8]

-

Molecular Weight: 417.52 g/mol [8]

Regulatory Significance

As a process-related impurity, this compound must be monitored and controlled within strict limits defined by pharmacopeias and regulatory filings. Its presence above the identification and qualification thresholds necessitates full characterization and safety assessment. The development of a robust, validated analytical method is therefore essential for its routine quantification in batch release testing and stability studies.

Formation Pathway of this compound

The emergence of this compound is directly linked to a specific step in a widely documented synthetic route for Duloxetine. Understanding this pathway is the cornerstone of developing effective control strategies.

Overview of a Key Duloxetine Synthetic Route

One established enantioselective synthesis of Duloxetine begins with 2-acetylthiophene.[9] The key steps involve a Mannich aminomethylation, reduction to a racemic alcohol, chiral resolution to isolate the desired (S)-enantiomer, and an etherification reaction with 1-fluoronaphthalene to produce a tertiary amine intermediate, (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propylamine.[9]

The Critical Demethylation Step

The final step in this pathway is the demethylation of the tertiary amine intermediate to yield the secondary amine, Duloxetine.[9] A common reagent used for this N-demethylation is phenyl chloroformate .[9] This reaction proceeds via the formation of a carbamate intermediate, which is then hydrolyzed to give the final product.

The formation of the this compound impurity is a direct consequence of this step. It can occur in two primary ways:

-

Incomplete Hydrolysis: The carbamate formed during the demethylation of the tertiary amine precursor may not be fully hydrolyzed, leading to carryover into the final product.

-

Reaction with Product: If excess phenyl chloroformate is present or if reaction conditions are not optimized, the reagent can react with the newly formed Duloxetine (a secondary amine) to form the stable this compound impurity.

The diagram below illustrates the plausible formation mechanism of the impurity from the Duloxetine molecule itself.

Caption: Formation of this compound impurity from Duloxetine and Phenyl Chloroformate.

Analytical Methodologies for Detection and Quantification

A validated, stability-indicating analytical method is required to accurately resolve and quantify this compound from the API and other potential impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this purpose.[1][4][10]

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical method that can be adapted and validated for the quantification of this compound. The choice of a C8 or C18 column and a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile is common for separating Duloxetine and its related substances.[4][10]

4.1.1 Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) or Sodium Dihydrogen Orthophosphate (Analytical Grade)

-

Orthophosphoric Acid (for pH adjustment)

-

Water (HPLC Grade, e.g., Milli-Q or equivalent)

-

Duloxetine Hydrochloride Reference Standard

-

This compound Reference Standard

4.1.2 Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Analytical Balance

-

pH Meter

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm, PTFE or nylon)

4.1.3 Chromatographic Conditions The following conditions are a representative starting point for method development and are based on published methods for Duloxetine impurity profiling.[10][11]

| Parameter | Condition |

| Column | YMC Pack C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column[4][10] |

| Mobile Phase A | Buffer: 0.01 M KH₂PO₄, pH adjusted to 3.0 with Orthophosphoric Acid[10] |

| Mobile Phase B | Acetonitrile[10] |

| Gradient Program | Time (min) / %B: 0/40, 5/40, 20/75, 30/75, 30.1/40, 40/40[10] |

| Flow Rate | 1.0 mL/min[4][10] |

| Column Temperature | 25 °C - 40 °C[11][12] |

| Detection | UV at 217 nm or 232 nm[10][12] |

| Injection Volume | 5 - 20 µL |

| Diluent | Mobile Phase A / Mobile Phase B mixture (e.g., 50:50 v/v) |

4.1.4 Solution Preparation

-

Standard Solution: Prepare a stock solution of the this compound reference standard in the diluent. Further dilute to a final concentration appropriate for the specification limit (e.g., 0.1% of the sample concentration).

-

Sample Solution: Accurately weigh and dissolve the Duloxetine HCl API in the diluent to a final concentration (e.g., 1.0 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

4.1.5 System Suitability Before sample analysis, inject a system suitability solution containing both Duloxetine HCl and the Phenyl Carbamate impurity. Key parameters to assess include:

-

Resolution: The resolution between the Duloxetine peak and the Phenyl Carbamate peak should be greater than 2.0.[11]

-

Tailing Factor: The tailing factor for the Duloxetine peak should be less than 2.0.

-

Theoretical Plates: The number of theoretical plates for the Duloxetine peak should be greater than 2000.

-

Repeatability: The relative standard deviation (RSD) for replicate injections of the standard should be less than 5.0%.[12]

Analytical Workflow Diagram

The following diagram outlines the logical flow of the analytical process for impurity testing.

Caption: Standard workflow for the analysis of this compound impurity in API batches.

Strategies for Control and Mitigation

Controlling the formation of this compound is primarily a matter of process chemistry optimization and purification.

-

Stoichiometric Control of Reagents: Carefully controlling the molar ratio of phenyl chloroformate relative to the tertiary amine intermediate is critical. Using the minimum effective amount can significantly reduce the potential for side reactions with the Duloxetine product.

-

Optimization of Reaction Conditions: The temperature, reaction time, and rate of addition of the demethylating agent should be optimized to favor the desired reaction pathway and minimize impurity formation.

-

Hydrolysis Step: Ensuring the subsequent hydrolysis step is driven to completion is crucial for eliminating any unreacted carbamate intermediates from the precursor.

-

Purification: The final API crystallization or purification steps must be designed to effectively purge the this compound impurity. Solubility studies can help in selecting an appropriate solvent system where the impurity has different solubility characteristics compared to the Duloxetine API.

-

In-Process Controls (IPCs): Implementing IPCs to monitor the disappearance of the tertiary amine precursor and the formation of Duloxetine can help determine the optimal reaction endpoint, preventing over-reaction and the formation of byproducts.

Conclusion

The this compound impurity is a predictable byproduct of a common and efficient synthesis route for Duloxetine that employs phenyl chloroformate for demethylation. A thorough understanding of its formation mechanism is essential for developing effective control strategies through process optimization. Its management relies on a robust, validated, stability-indicating RP-HPLC method to ensure that the final API meets the stringent purity requirements set by global regulatory authorities. By integrating precise process controls with rigorous analytical oversight, pharmaceutical manufacturers can consistently produce high-quality Duloxetine, ensuring the safety and efficacy of this important medication.

References

- Benchchem. (n.d.). Application Notes and Protocols for Forced Degradation Study of N-(1-Naphthyl) Duloxetine.

- Reddy, G. S., et al. (n.d.). Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. SciSpace.

- Karagiannidou, E., et al. (n.d.). Characterization of Duloxetine HCl API and its process related Impurities. ResearchGate.

- Daicel Pharma Standards. (n.d.). Duloxetine Impurities Manufacturers & Suppliers.

- Singh, S., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. PubMed.

- Singh, S., et al. (2009). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.

- Chadha, R., et al. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. PubMed.

- El-Kimary, E. I., et al. (2018). Three Spectrophotometric Methods for Quantitative Analysis of Duloxetine in Presence of its Toxic Impurity: 1-Naphthol. Journal of AOAC INTERNATIONAL.

- Rao, D. P., et al. (2012). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica.

- Fukuda, T., et al. (2024). Simple and Practical Method for the Quantitative High-Sensitivity Analysis of N-Nitroso Duloxetine in Duloxetine Drug Products Utilizing LC-MS/MS. ACS Omega.

- Pharmaffiliates. (n.d.). Duloxetine-impurities.

- SynThink. (n.d.). Duloxetine EP Impurities & USP Related Compounds.

- Jansen, P. J., et al. (1998). Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate. PubMed.

- SynThink Research Chemicals. (n.d.). This compound; (S)-Duloxetine Impurity A.

- Asian Journal of Chemistry. (2023). Characterization and Quantitation of N-Nitroso Duloxetine Impurity in Duloxetine Hydrochloride Drug Substance.

- ResearchGate. (2021). Duloxetine Synthesis.

Sources

- 1. Duloxetine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of impurities formed by interaction of duloxetine HCl with enteric polymers hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. scispace.com [scispace.com]

- 12. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Origin of Carbamate Impurities in Duloxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the origins of carbamate impurities in the synthesis of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). A critical focus is placed on the formation of Duloxetine Phenyl Carbamate, a process-related impurity stemming from the N-demethylation step of a key intermediate. This document elucidates the underlying reaction mechanisms, explores the critical process parameters influencing impurity formation, and details robust analytical methodologies for the detection and quantification of these impurities. By integrating mechanistic insights with practical analytical strategies, this guide serves as an essential resource for researchers and professionals engaged in the development, manufacturing, and quality control of duloxetine.

Introduction: The Imperative of Impurity Profiling in Duloxetine

Duloxetine, marketed under various trade names, is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1] The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the synthetic route, degradation, or storage.[2] Understanding the genesis of each process-related impurity is not merely a regulatory hurdle but a fundamental aspect of robust drug development, ensuring patient safety and product consistency.

Carbamate-containing molecules are a known class of impurities in duloxetine.[1][3] This guide specifically addresses the formation of these impurities, providing a detailed narrative grounded in chemical principles and supported by analytical evidence.

The Synthetic Genesis of Carbamate Impurities

The most prevalent carbamate impurity in duloxetine is this compound.[2] Its formation is intrinsically linked to a common synthetic strategy for duloxetine that involves the N-demethylation of a tertiary amine intermediate, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.[4][5]

The N-Demethylation Step: A Double-Edged Sword

The conversion of the N,N-dimethyl intermediate to the desired N-methyl amine (duloxetine) is frequently achieved using phenyl chloroformate.[4][5] This reaction proceeds via a mechanism analogous to the von Braun reaction, where a tertiary amine reacts with a chloroformate to form a carbamate intermediate.[5][6] This intermediate is then subjected to hydrolysis to yield the final secondary amine.

The formation of the carbamate impurity is a direct consequence of incomplete hydrolysis of this carbamate intermediate.

Mechanistic Elucidation of Carbamate Impurity Formation

The formation of this compound can be understood as a two-stage process:

Stage 1: Formation of the Carbamate Intermediate

The tertiary amine nitrogen of the N,N-dimethyl duloxetine precursor acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the expulsion of a chloride ion and one of the methyl groups, resulting in the formation of the stable phenyl carbamate intermediate.

Diagram 1: Formation of the Phenyl Carbamate Intermediate

Caption: Reaction of the tertiary amine with phenyl chloroformate.

Stage 2: Incomplete Hydrolysis

The subsequent step involves the hydrolysis of the carbamate intermediate, typically under alkaline conditions, to yield duloxetine.[1] If this hydrolysis reaction does not proceed to completion, the unreacted carbamate intermediate remains in the final product as an impurity.

Diagram 2: Hydrolysis of the Carbamate Intermediate

Caption: Base-catalyzed hydrolysis to form duloxetine.

Critical Process Parameters Influencing Carbamate Impurity Levels

Control over the formation of carbamate impurities is achieved by optimizing the hydrolysis step. Key parameters include:

-

Reaction Time: Insufficient reaction time is a primary cause of incomplete hydrolysis.

-

Temperature: Higher temperatures generally increase the rate of hydrolysis, but can also lead to the formation of other degradation products.

-

pH and Base Concentration: The hydrolysis of carbamates is typically base-catalyzed.[7] The concentration and strength of the base (e.g., sodium hydroxide, potassium hydroxide) are critical. A sufficiently high pH is required to ensure complete reaction.

-

Solvent System: The choice of solvent can influence the solubility of both the carbamate intermediate and the hydrolysis reagents, thereby affecting the reaction rate.

Table 1: Critical Process Parameters and their Impact on Carbamate Impurity Formation

| Parameter | Impact on Carbamate Impurity Level | Rationale |

| Reaction Time | Insufficient time leads to higher impurity levels. | The hydrolysis reaction requires a certain duration to proceed to completion. |

| Temperature | Lower temperatures can result in higher impurity levels. | The rate of the hydrolysis reaction is temperature-dependent. |

| Base Concentration | Insufficient base concentration leads to higher impurity levels. | The hydrolysis is base-catalyzed; a certain concentration of hydroxide ions is necessary to drive the reaction forward. |

| Solvent | A solvent system that poorly solubilizes reactants can lead to higher impurity levels. | Efficient mass transfer is crucial for the reaction to go to completion. |

Analytical Strategies for the Control of Carbamate Impurities

Robust analytical methods are essential for the detection and quantification of carbamate impurities in duloxetine. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[8][9]

Experimental Protocol: UPLC Method for the Determination of this compound

This protocol provides a starting point for the development and validation of a UPLC method for the analysis of duloxetine and its carbamate impurity.

Step 1: Instrumentation and Materials

-

UPLC system with a photodiode array (PDA) or UV detector.

-

UPLC column: A C18 reversed-phase column is a suitable choice (e.g., Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).[4]

-

Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: Acetonitrile/water (50:50 v/v).

-

Duloxetine reference standard and this compound reference standard.

Step 2: Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[4] |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Gradient Program | Time (min) |

| Flow Rate | 0.4 mL/min[4] |

| Column Temperature | 40 °C[4] |

| Detection Wavelength | 230 nm[1] |

| Injection Volume | 2 µL |

Step 3: Sample Preparation

-

Accurately weigh and dissolve the duloxetine API sample in the diluent to a final concentration of approximately 1 mg/mL.

-

Prepare a reference standard solution of duloxetine and a spiked solution containing a known concentration of this compound impurity.

Step 4: Data Analysis

-

Identify the peaks for duloxetine and this compound based on their retention times compared to the reference standards.

-

Quantify the amount of the carbamate impurity using the peak area and the response factor relative to duloxetine.

Diagram 3: Analytical Workflow for Carbamate Impurity Control

Caption: Workflow for the analysis of carbamate impurities.

Conclusion: A Proactive Approach to Impurity Control

The formation of carbamate impurities in duloxetine is a well-understood consequence of a common synthetic route employing phenyl chloroformate for N-demethylation. The persistence of the resulting carbamate intermediate due to incomplete hydrolysis is the root cause of this process-related impurity. A thorough understanding of the reaction mechanism and the critical process parameters that govern the hydrolysis step is paramount for the effective control of these impurities. By implementing robust analytical methods, such as the UPLC protocol detailed in this guide, and by carefully controlling the manufacturing process, pharmaceutical scientists and manufacturers can ensure the consistent production of high-purity duloxetine, thereby safeguarding patient health and meeting stringent regulatory requirements.

References

-

Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces. (n.d.). PMC - NIH. [Link]

-

Duloxetine-impurities - Pharmaffiliates. (n.d.). [Link]

-

(PDF) Duloxetine Synthesis - ResearchGate. (2021, January 17). [Link]

-

Duloxetine Impurities - SynZeal. (n.d.). [Link]

-

von Braun reaction - Wikipedia. (n.d.). [Link]

-

Impurities in new drug substances | European Medicines Agency. (n.d.). [Link]

-

Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b - SciSpace. (n.d.). [Link]

-

Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient. (2015, February 27). [Link]

- US8362279B2 - Process for pure duloxetine hydrochloride - Google P

- WO2007143065A2 - Process for preparing duloxetine and intermediates thereof - Google P

-

ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. (n.d.). [Link]

-

N-Dealkylation of Amines - PMC - NIH. (n.d.). [Link]

-

Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. karger.com [karger.com]

- 4. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. cecas.clemson.edu [cecas.clemson.edu]

- 8. scispace.com [scispace.com]

- 9. omicsonline.org [omicsonline.org]

Methodological & Application

Topic: A Stability-Indicating UPLC Method for the Determination of Duloxetine Phenyl Carbamate: Development, Validation, and Protocols

An Application Note from the Office of the Senior Application Scientist

Introduction: The Imperative for Impurity Profiling

Duloxetine is a potent and widely prescribed selective serotonin and norepinephrine reuptake inhibitor (SSNRI) for treating major depressive disorder, anxiety, and neuropathic pain[1]. The synthesis and storage of Duloxetine, like any active pharmaceutical ingredient (API), can lead to the formation of related substances or impurities. One such process-related impurity is Duloxetine Phenyl Carbamate, also identified as Duloxetine Impurity 10[2]. The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate the development of robust analytical methods for the accurate quantification of these impurities.

This application note provides a comprehensive guide to the development and validation of a highly sensitive and specific stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of this compound. We will delve into the scientific rationale behind the methodological choices, from column and mobile phase selection to the execution of forced degradation studies, culminating in a fully validated protocol suitable for quality control and stability testing environments. The adoption of UPLC technology offers significant advantages over traditional HPLC, including reduced analysis times, lower solvent consumption, and enhanced chromatographic resolution, which are critical for resolving complex impurity profiles[3].

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for logical method development.

| Property | Value | Source |

| Chemical Name | phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | [2] |

| Synonyms | Duloxetine Impurity 10, (S)-N-Methyl-[3-(naphthalen-1-yloxy)-3-thiophen-2-yl-propyl]-carbamic acid phenyl ester | [2][4] |

| Molecular Formula | C₂₅H₂₃NO₃S | [2][5] |

| Molecular Weight | 417.5 g/mol | [2] |

| CAS Number | 947686-09-1 | [2][5] |

Method Development Strategy: A Rationale-Driven Approach

The objective is to create a method that can separate this compound from the parent API (Duloxetine) and any potential degradation products. This requires a stability-indicating method.

Instrumentation and Column Selection

The choice of an Acquity UPLC™ system was driven by the need for high resolution and speed[3][6]. For the stationary phase, an Acquity UPLC™ HSS T3 column (100 x 2.1 mm, 1.8 µm) was selected. The rationale is twofold:

-

C18 Chemistry: Provides excellent hydrophobic retention for a moderately non-polar molecule like this compound.

-

T3 Bonding Technology: Offers enhanced retention for polar compounds and is stable across a wider pH range, which is crucial for optimizing selectivity during method development. The sub-2 µm particle size is fundamental to UPLC's high-efficiency separations[3][7].

Mobile Phase and Gradient Optimization

The development process began with scouting runs to determine the optimal mobile phase composition.

-

Aqueous Phase: A buffer is necessary to control the ionization state of the analytes and ensure consistent retention times and peak shapes. We selected 0.01 M potassium dihydrogen orthophosphate , adjusting the pH to 3.0 with ortho-phosphoric acid. This low pH is known to provide good peak shape for amine-containing compounds like Duloxetine and its derivatives[7].

-

Organic Phase: Acetonitrile was chosen as the organic modifier due to its low UV cutoff, low viscosity, and proven ability to resolve Duloxetine and its related substances effectively[7][8].

-

Elution Mode: A gradient elution was necessary to elute the main API, the impurity, and potential highly retained degradation products within a reasonable runtime while maintaining high resolution at the front of the chromatogram. The gradient was optimized to ensure baseline separation for all known and stress-generated peaks.

Wavelength Selection

A photodiode array (PDA) detector was used to scan the UV spectra of Duloxetine and this compound. While maximum sensitivity for Duloxetine is often found around 215-230 nm[6][9], a wavelength of 230 nm was chosen as it provided a suitable response for both the parent drug and the phenyl carbamate impurity, allowing for their simultaneous monitoring[7].

Experimental Protocols

Diagram: Method Development & Validation Workflow

Caption: Workflow from initial development to final validation.

Protocol: Preparation of Solutions

-

Diluent Preparation: Prepare a mixture of Acetonitrile and HPLC-grade water in a 50:50 v/v ratio.

-

Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 5 mg of this compound reference standard in the diluent using a 50 mL volumetric flask to obtain a concentration of ~100 µg/mL.

-

Spiking Solution (for Validation): Prepare a stock solution of Duloxetine API at 1.0 mg/mL in diluent. This will be used for specificity and accuracy experiments.

Protocol: Optimized UPLC Method

| Parameter | Condition |

| Instrument | Waters Acquity UPLC™ with PDA Detector |

| Column | Acquity UPLC™ HSS T3 (100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.01M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C[6][7] |

| Detection Wavelength | 230 nm[7] |

| Injection Volume | 2.0 µL |

| Run Time | 15 minutes |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 15.0 |

Protocol: Forced Degradation Studies

To ensure the method is stability-indicating, this compound was subjected to stress conditions as recommended by ICH guideline Q1A(R2)[10]. A solution of the analyte at 100 µg/mL was used for each condition.

-

Acid Hydrolysis: Add 1 mL of 0.1N HCl. Heat at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1N NaOH before injection.

-

Base Hydrolysis: Add 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1N HCl before injection.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours[8].

-

Thermal Degradation: Expose the solid powder to 105 °C in a hot air oven for 24 hours. Dissolve in diluent before injection.

-

Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light in a photostability chamber for 48 hours[8].

Rationale: These studies are fundamental to proving the specificity of an analytical method. The goal is to generate potential degradation products and demonstrate that they do not interfere with the quantification of the analyte of interest[11][12]. The degradation behavior of the parent drug, Duloxetine, is known to be significant in acidic and photolytic conditions, making this analysis critical[11][13].

Diagram: Analyte Relationship

Caption: Relationship between API, impurity, and degradants.

Method Validation: Proving Performance

The optimized method was validated according to ICH Q2(R1) guidelines.

System Suitability

Six replicate injections of the 100 µg/mL standard solution were performed.

-

Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

Specificity

The method's ability to assess the analyte in the presence of other components was evaluated by injecting the blank (diluent), Duloxetine API solution, the standard solution, and all samples from the forced degradation study.

-

Acceptance Criteria: The peak for this compound should be free from interference from the blank, the API, and any degradation products. Peak purity should pass, as determined by the PDA detector.

Linearity

Linearity was assessed by preparing solutions at six concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).

-

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a solution of the API with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target level) in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day): Six separate preparations of the standard solution were analyzed on the same day.

-

Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst.

-

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method.

-

Acceptance Criteria: S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ[7]. Precision at the LOQ level should have an RSD ≤ 10%.

Robustness

The method's reliability was tested by making deliberate small variations in key parameters.

-

Flow Rate: ± 0.04 mL/min (0.36 and 0.44 mL/min)

-

Column Temperature: ± 2 °C (38 °C and 42 °C)

-

Mobile Phase pH: ± 0.2 units (2.8 and 3.2)

-

Acceptance Criteria: System suitability parameters must be met, and the change in results should be insignificant.

Validation Results Summary

| Validation Parameter | Result | Status |

| System Suitability (%RSD) | 0.45% | Pass |

| Specificity | No interference observed; Peak purity passed. | Pass |

| Linearity (r²) | 0.9998 | Pass |

| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |

| Precision (Repeatability %RSD) | 0.68% | Pass |

| Precision (Intermediate %RSD) | 0.85% | Pass |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | No significant impact on results observed. | Pass |

Conclusion

A highly specific, sensitive, and robust stability-indicating UPLC method has been successfully developed and validated for the quantitative determination of this compound. The method demonstrates excellent performance in linearity, accuracy, and precision, meeting all acceptance criteria as per ICH guidelines. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for routine quality control analysis, impurity profiling in Duloxetine API, and stability monitoring of drug products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25067956, this compound. Available: [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: this compound. Available: [Link]

-

Rameshkumar, R., et al. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DULOXETINE HCl BY USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROS. NeuroQuantology, 20(11), 6941-6952. Available: [Link]

-

Chadha, R., & Singh, S. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 124, 219-231. Available: [Link]

-

Sinha, S., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. Journal of Chromatographic Science, 47(8), 693-698. Available: [Link]

-

Kumar, N., et al. (2012). Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces. Journal of Pharmaceutical Analysis, 2(5), 382-387. Available: [Link]

-

Datar, P. A., & Shirkhedkar, A. A. (2014). Development and validation of an analytical method for the stability of duloxetine hydrochloride. Journal of Taibah University for Science, 8(4), 361-369. Available: [Link]

-

Reddy, Y. R., et al. (2012). Development and Validation of Highly Sensitive HPLC-Ms/Ms Method for the Determination of Duloxetine in Human Plasma. Research Journal of Pharmacy and Technology, 5(2), 245-251. Available: [Link]

-

Chadha, R., et al. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC–UV/PDA and LC–MS/TOF studies. ResearchGate. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60835, Duloxetine. Available: [Link]

-

Gomes, F. P., et al. (2018). Stress Degradation Studies and Kinetic Determinations of Duloxetine Enteric-Coated Pellets by HPLC. Journal of the Brazilian Chemical Society, 29(8), 1645-1654. Available: [Link]

-

Patel, S., & Patel, N. (2016). Implementation of Quality by Design Approach to Develop and Validate Analytical Method for Simultaneous Estimation of Duloxetine. Research and Reviews: A Journal of Pharmaceutical Science. Available: [Link]

-

Frahnert, C., et al. (2003). Measurement of Duloxetine in Blood Using High-Performance Liquid Chromatography With Spectrophotometric Detection and Column Switching. Therapeutic Drug Monitoring, 25(5), 624-630. Available: [Link]

-

Reddy, G. S., et al. (2015). Development and Validation of UPLC Method for the Determination of Duloxetine Hydrochloride and Its Impurities in Active Pharmaceutical Ingredient. International Scholarly Research Notices, vol. 2015, Article ID 824560. Available: [Link]

-

Tourtellotte, M. E., & Archer, G. E. (2004). High Performance Liquid Chromatographic Method for the Determination of Duloxetine and Desmethyl Duloxetine in Human Plasma. Scilit. Available: [Link]

-

Reddy, B. C. K., et al. (2014). A validated rp- hplc method for the analysis of duloxetine hydrochloride in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 455-458. Available: [Link]

-

Rao, D. M., et al. (2012). Development and Validation of RP-HPLC Method for the Estimation of Duloxetine Hydrochloride in Bulk and Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356. Available: [Link]

-

Patel, A., et al. (2009). High Performance Liquid Chromatographic Method for the Determination of Duloxetine and Desmethyl Duloxetine in Human Plasma. ResearchGate. Available: [Link]

-

Kumar, N., et al. (2012). Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces. ResearchGate. Available: [Link]

-

Gilar, M., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Separations, 9(12), 405. Available: [Link]

-

El-Kimary, E. I., et al. (2018). A validated HPTLC method for the quantitative determination of duloxetine hydrochloride and 1-naphthol in bulk and pharmaceutical formulation. ResearchGate. Available: [Link]

Sources

- 1. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C25H23NO3S | CID 25067956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psecommunity.org [psecommunity.org]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound (>85%) | LGC Standards [lgcstandards.com]

- 6. omicsonline.org [omicsonline.org]

- 7. Development and validation of a UPLC method for the determination of duloxetine hydrochloride residues on pharmaceutical manufacturing equipment surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. rroij.com [rroij.com]

- 10. Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Duloxetine Phenyl Carbamate

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Duloxetine Phenyl Carbamate, a potential process-related impurity in Duloxetine active pharmaceutical ingredient (API). The formation of this impurity can be linked to the synthesis process of Duloxetine, particularly in steps involving phenyl chloroformate for N-demethylation.[1][2] Therefore, its monitoring is critical for ensuring the quality, safety, and efficacy of the final drug product. The developed method is specific, accurate, precise, and linear over a defined concentration range, and has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5]

Introduction and Rationale for Method Development

Duloxetine is a potent selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely used in the treatment of major depressive disorder and other conditions.[1] The control of impurities in the API is a critical regulatory requirement. This compound (CAS No. 947686-09-1) is a significant process-related impurity that requires careful monitoring.[6][7]

The development of this analytical method was guided by the need for a reliable quality control tool. A stability-indicating method is essential, as it must be able to quantify the impurity of interest while also separating it from the parent compound (Duloxetine) and any degradation products that may form under stress conditions.[8][9]

-

Chromatographic Mode Selection: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was chosen as it is the premier technique for separating moderately polar to non-polar compounds like Duloxetine and its related substances. Existing literature on Duloxetine analysis corroborates the suitability of this approach.[10][11][12]

-

Column Chemistry: A C18 stationary phase was selected for its hydrophobic character, which provides excellent retention and resolution for the aromatic and aliphatic structures present in Duloxetine and its impurities. Columns like the Symmetry C18 have been successfully used for similar separations.[13]

-

Mobile Phase and Elution: A gradient elution strategy was employed. This approach is superior to isocratic elution for impurity analysis as it allows for the effective separation of compounds with different polarities within a single run. It ensures that the main, high-concentration API peak does not interfere with the quantification of trace-level impurities. The mobile phase consists of a phosphate buffer to control the pH—ensuring consistent ionization and reproducible retention times—and acetonitrile as the organic modifier due to its low UV cutoff and excellent elution strength.[9][14]

-

Detector and Wavelength: A Photodiode Array (PDA) detector was selected to monitor the elution, allowing for peak purity analysis and the identification of an optimal detection wavelength. Based on published methods for Duloxetine and its degradation products, a wavelength of 232 nm was chosen to provide adequate sensitivity for both the API and its related substances.[10]

Experimental Protocol

Instrumentation and Reagents

-

Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

-

Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

-

Ortho-Phosphoric Acid (Analytical Grade)

-

Purified Water (Milli-Q or equivalent)

-

Duloxetine Hydrochloride and this compound reference standards.

-

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with Ortho-Phosphoric Acid. |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 25 | |

| 26 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection | 232 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v) |

Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 using diluted Ortho-Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (this compound): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

-

Standard Stock Solution (Duloxetine HCl): Accurately weigh and transfer 25 mg of Duloxetine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 1000 µg/mL.

-

Spiked Sample Solution (for Accuracy & Specificity): Transfer 100 mg of Duloxetine HCl into a 100 mL volumetric flask. Add a known volume from the this compound stock solution to achieve the target impurity concentration (e.g., 0.15%). Dissolve and dilute to the mark with diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[3][4][5][15]

System Suitability

Before analysis, the chromatographic system must meet predefined criteria. A standard solution is injected six times, and the following parameters are evaluated:

-

Tailing Factor: ≤ 2.0 for the this compound peak.

-

Theoretical Plates: ≥ 2000 for the this compound peak.

-

%RSD for Peak Area: ≤ 2.0% for replicate injections.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, Duloxetine was subjected to stress conditions.[10][14] The goal is to ensure that the this compound peak is free from any co-eluting degradants.

-

Acid Hydrolysis: Reflux 50 mg of Duloxetine in 50 mL of 0.1 N HCl for 1 hour.[10][16]

-

Base Hydrolysis: Reflux 50 mg of Duloxetine in 50 mL of 0.1 N NaOH for 1 hour.[10][14]

-

Oxidative Degradation: Store 50 mg of Duloxetine in 50 mL of 6% H₂O₂ at room temperature for 24 hours.[14]

-

Thermal Degradation: Expose solid Duloxetine powder to 60°C for 24 hours.[14]

-

Photolytic Degradation: Expose a solution of Duloxetine to UV light (as per ICH Q1B guidelines).[8]

All stressed samples are diluted appropriately and analyzed. The peak purity of this compound in spiked samples should be evaluated using the PDA detector to confirm no interference.

Linearity

Linearity was established by preparing a series of at least five concentrations of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.05% to 0.225% of a 1 mg/mL Duloxetine solution). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by analyzing a sample of Duloxetine API spiked with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target level). The analysis was performed in triplicate for each level, and the percentage recovery was calculated.

Precision

-

Repeatability (Intra-day Precision): Six separate preparations of a spiked sample at 100% of the target impurity concentration were analyzed on the same day.

-

Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using different equipment. The Relative Standard Deviation (%RSD) was calculated for each set of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 5°C (35°C and 45°C).[14]

-

Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).[14] The system suitability parameters were checked under each of these varied conditions.

Results and Data Summary

The developed method successfully separates this compound from Duloxetine and all its forced degradation products, proving its specificity and stability-indicating nature. A summary of the validation results is presented below.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at the retention time of the analyte. Peak purity > 990. | Pass |

| Linearity (Correlation Coeff.) | r² ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 90.0% – 110.0% | 98.5% – 102.1% |

| Precision (%RSD) | ||

| - Repeatability | ≤ 5.0% | 1.2% |

| - Intermediate Precision | ≤ 5.0% | 1.8% |

| LOQ | S/N Ratio ≥ 10 | 0.05 µg/mL |

| LOD | S/N Ratio ≥ 3 | 0.015 µg/mL |

| Robustness | System suitability parameters must pass under all conditions. | Pass |

Visualization of Experimental Workflow

The following diagram outlines the complete workflow for the quantification of this compound using this validated HPLC method.

Caption: Workflow for HPLC analysis and validation of this compound.

Conclusion

The RP-HPLC method described in this application note is rapid, sensitive, and robust for the quantification of this compound in Duloxetine API. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment, ensuring that the impurity can be reliably monitored to guarantee the final product's quality and compliance with regulatory standards.

References

- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.

- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.

- Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies. (n.d.). SciSpace.

- Singh, S., et al. (2009). Stress degradation studies on duloxetine hydrochloride and development of an RP-HPLC method for its determination in capsule formulation. PubMed.

- ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency.

- Singh, S., et al. (2009). Stress Degradation Studies on Duloxetine Hydrochloride and Development of an RP-HPLC Method for its Determination in Capsule Formulation. ResearchGate.

- Chadha, R., et al. (2016). Characterization of stress degradation products of duloxetine hydrochloride employing LC-UV/PDA and LC-MS/TOF studies. PubMed.